molecular formula C39H58O10 B12771609 Ascorbyl tocopheryl maleate CAS No. 320616-16-8

Ascorbyl tocopheryl maleate

Cat. No.: B12771609
CAS No.: 320616-16-8
M. Wt: 686.9 g/mol
InChI Key: XDDAGVUFLQKVEA-SJTHZTAVSA-N
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Description

Ascorbyl tocopheryl maleate is a diester of maleic acid with vitamin C (l-ascorbic acid) and vitamin E (α-tocopherol). This compound is used in personal care applications and the pharmaceutical industry due to its properties intrinsic to both vitamins. It is known for its antioxidant properties, skin conditioning, and emollient effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbyl tocopheryl maleate is synthesized through esterification reactions involving maleic acid, l-ascorbic acid, and α-tocopherol. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. The compound is often produced in an anhydrous form to maintain its stability .

Industrial Production Methods

Industrial production of this compound involves multi-step processes that include the extraction of vitamin E from vegetable oils using Soxhlet extraction with hexane. The extracted vitamin E is then esterified with maleic acid and l-ascorbic acid under specific reaction conditions to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Ascorbyl tocopheryl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong bases for hydrolysis and oxidizing agents for studying its antioxidant properties. The reactions are typically conducted under controlled pH and temperature conditions to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include hydrolyzed derivatives and oxidized products that result from its interaction with reactive oxygen species .

Scientific Research Applications

Ascorbyl tocopheryl maleate has a wide range of scientific research applications, including:

Mechanism of Action

Ascorbyl tocopheryl maleate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, protecting dermal cells from oxidative damage and programmed cell death. The compound also inhibits tyrosinase activity, which suppresses melanin production, contributing to its skin whitening effects .

Comparison with Similar Compounds

Similar Compounds

    Ascorbyl palmitate: Another ester of ascorbic acid, known for its antioxidant properties.

    Tocopheryl acetate: A derivative of vitamin E, commonly used in skincare products for its antioxidant and moisturizing effects.

    Tocopheryl succinate: A vitamin E derivative with similar antioxidant properties.

Uniqueness

Ascorbyl tocopheryl maleate is unique due to its combination of both vitamin C and vitamin E properties. This dual functionality enhances its antioxidant capacity and makes it a versatile ingredient in personal care and pharmaceutical applications .

Properties

CAS No.

320616-16-8

Molecular Formula

C39H58O10

Molecular Weight

686.9 g/mol

IUPAC Name

4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate

InChI

InChI=1S/C39H58O10/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-39(8)21-19-29-28(7)34(26(5)27(6)35(29)49-39)46-31(42)17-18-32(43)47-37-33(44)36(30(41)22-40)48-38(37)45/h17-18,23-25,30,36,40-41,44H,9-16,19-22H2,1-8H3/b18-17-/t24-,25-,30+,36-,39-/m1/s1

InChI Key

XDDAGVUFLQKVEA-SJTHZTAVSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)/C=C\C(=O)OC3=C([C@H](OC3=O)[C@H](CO)O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC(=O)OC3=C(C(OC3=O)C(CO)O)O)C

Origin of Product

United States

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